molecular formula C15H23ClN2O B6448752 3-chloro-4-{[1-(2-methylpropyl)piperidin-4-yl]methoxy}pyridine CAS No. 2640975-11-5

3-chloro-4-{[1-(2-methylpropyl)piperidin-4-yl]methoxy}pyridine

Cat. No. B6448752
CAS RN: 2640975-11-5
M. Wt: 282.81 g/mol
InChI Key: ZWPIDZSHPUDNPO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a piperidine ring (a six-membered ring with five carbon atoms and one nitrogen atom). The presence of chlorine (Cl) and a methoxy group (-OCH3) suggests that this compound could have interesting chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the search results. These properties would depend on the exact structure of the compound and could include factors such as solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

3-chloro-4-{[1-(2-methylpropyl)piperidin-4-yl]methoxy}pyridine has been studied for its potential applications in a variety of scientific research fields. It has been used in the synthesis of a variety of compounds, including heterocyclic compounds, peptides, and peptidomimetics. This compound has also been used in the synthesis of drugs and pharmaceuticals, such as antipsychotics and anticonvulsants. Additionally, it has been used in the synthesis of compounds with potential applications in the treatment of cancer, HIV, and other diseases.

Advantages and Limitations for Lab Experiments

The use of 3-chloro-4-{[1-(2-methylpropyl)piperidin-4-yl]methoxy}pyridine in laboratory experiments has several advantages. It is a relatively inexpensive reagent and is readily available. Additionally, it is a relatively stable compound and can be used in a variety of reaction conditions. However, it is important to note that this compound is a toxic compound and should be handled with care. Additionally, it should not be used in experiments involving the synthesis of drugs or pharmaceuticals.

Future Directions

The potential applications of 3-chloro-4-{[1-(2-methylpropyl)piperidin-4-yl]methoxy}pyridine are numerous and there are many future directions for research. It has potential applications in the synthesis of drugs and pharmaceuticals, as well as in the treatment of cancer, HIV, and other diseases. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound and its mechanism of action. Finally, further research is needed to explore the potential of this compound in the development of novel compounds and drugs.

Synthesis Methods

3-chloro-4-{[1-(2-methylpropyl)piperidin-4-yl]methoxy}pyridine can be synthesized through a two-step process involving a Grignard reaction and a subsequent reduction. In the first step, a Grignard reagent is formed by reacting 4-methoxypyridine with methylmagnesium bromide. The Grignard reagent is then reacted with 3-chloropiperidine to form this compound. The second step involves reducing the this compound with lithium aluminum hydride to obtain the desired compound.

Safety and Hazards

The safety and hazards associated with this compound are not available in the search results. As with any chemical, it’s important to handle it with care and use appropriate safety measures .

properties

IUPAC Name

3-chloro-4-[[1-(2-methylpropyl)piperidin-4-yl]methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN2O/c1-12(2)10-18-7-4-13(5-8-18)11-19-15-3-6-17-9-14(15)16/h3,6,9,12-13H,4-5,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPIDZSHPUDNPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC(CC1)COC2=C(C=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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